N-benzyl-2-{[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}acetamide
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Overview
Description
N-benzyl-2-{[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzyl group, a cyano group, a methoxyphenyl group, and a phenylpyridinyl group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-{[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}acetamide typically involves the cyanoacetylation of amines. This process can be carried out using various substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . Common methods include:
Neat Methods: Stirring the reactants without solvent at room temperature.
Steam Bath Stirring: Stirring the reactants at 70°C for 6 hours, followed by room temperature stirring overnight.
Fusion: A solvent-free reaction of aryl amines with ethyl cyanoacetate.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-{[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-benzyl-2-{[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-2-{[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-cyano-3-(4-methoxyphenyl)acrylamide
- N-benzyl-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-2-propenamide
Uniqueness
N-benzyl-2-{[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical transformations and interactions, making it a valuable compound for research and development.
Properties
Molecular Formula |
C28H23N3O2S |
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Molecular Weight |
465.6 g/mol |
IUPAC Name |
N-benzyl-2-[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C28H23N3O2S/c1-33-23-14-12-21(13-15-23)24-16-26(22-10-6-3-7-11-22)31-28(25(24)17-29)34-19-27(32)30-18-20-8-4-2-5-9-20/h2-16H,18-19H2,1H3,(H,30,32) |
InChI Key |
VOLNKKAGAGXXGM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NCC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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